
N-(4-氯苯基)叔丁酰胺
概述
描述
“N-(4-chlorophenyl)pivalamide” is a chemical compound with the molecular formula C11H14ClNO . It has a molecular weight of 211.69 g/mol . The IUPAC name for this compound is N-(4-chlorophenyl)-2,2-dimethylpropanamide .
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)pivalamide involves the reaction of 4-chloroaniline with pivaloylchloride . The reaction mixture is cooled to 15°C and pivaloylchloride is added slowly, maintaining the temperature below 40°C .
Molecular Structure Analysis
The molecular structure of N-(4-chlorophenyl)pivalamide consists of 14 heavy atoms, 6 of which are aromatic . The compound has 3 rotatable bonds, 1 hydrogen bond acceptor, and 1 hydrogen bond donor .
Chemical Reactions Analysis
The lithiation-fluoroacetylation of N-(4-chlorophenyl)pivalamide is a key step in the synthesis of a potent inhibitor of the HIV type 1 reverse transcriptase .
Physical And Chemical Properties Analysis
N-(4-chlorophenyl)pivalamide has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2 and CYP2D6 . The compound has a Log Po/w (iLOGP) of 2.49 . It is soluble in water, with a solubility of 0.253 mg/ml or 0.0012 mol/l .
科学研究应用
药物化学
N-(4-氯苯基)叔丁酰胺: 具有使其成为药物化学研究对象的特性。 它是CYP1A2 和 CYP2D6 抑制剂,这表明其在改变其他药物代谢方面的潜在应用 。 其高胃肠道吸收和血脑屏障通透性表明其在中枢神经系统相关疗法中的潜力 .
药代动力学
该化合物的理化性质,如Log Po/w 值为 2.8 和生物利用度评分为 0.55,对药代动力学研究意义重大 。这些研究可以探索其在体内的分布、代谢和排泄,以了解其在体内的行为方式。
药物发现
N-(4-氯苯基)叔丁酰胺 的生物利用度评分为 0.55,是药物发现中一个有前景的先导化合物 。其中等溶解度和亲脂性使其成为药物开发过程中进一步优化的合适候选者。
合成化学
该化合物可以通过对氯苯胺合成,该过程涉及与甲酰氯在甲苯中的反应 。该合成路线对于合成化学研究非常宝贵,特别是在开发新的合成方法或改进现有方法方面。
化学安全与法规
N-(4-氯苯基)叔丁酰胺: 与某些安全注意事项相关。 它已被归类为“警告”信号词和危险声明H302-H412,表明吞食有害并对水生环境有害 。这方面的研究可以集中在开发更安全的类似物或处理方案。
分析化学
作为一种具有明确理化性质的化合物,N-(4-氯苯基)叔丁酰胺可以作为分析化学中的标准物质。 它可以用于校准仪器或验证分析方法,例如用于测量类似化合物浓度的 HPLC 或 GC .
材料科学
N-(4-氯苯基)叔丁酰胺的结构性质,如摩尔折射率和拓扑极性表面积 (TPSA),可能在材料科学研究中引起兴趣。 这些性质可能会影响该化合物与其他材料的相互作用,这对于设计新的复合材料或涂层至关重要 .
安全和危害
The safety data sheet for N-(4-chlorophenyl)pivalamide indicates that it is harmful if swallowed and is harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
N-(4-chlorophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZISMXMXCLUHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216041 | |
| Record name | Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65854-91-3 | |
| Record name | Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065854913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights do the studies provide regarding the reaction mechanisms and kinetics of N-(4-chlorophenyl)pivalamide lithiation?
A1: The research focuses on understanding the lithiation process of N-(4-chlorophenyl)pivalamide and similar substituted acetanilides. [, ] The studies utilize a combination of in situ monitoring techniques, including calorimetry, ATR-IR, UV/vis spectroscopy, and endoscopy. These methods allow researchers to observe the reaction progression in real-time, revealing key information about reaction kinetics, intermediate formation, and endpoint determination. For instance, by analyzing the heat flow during the reaction, calorimetry provides insights into the exothermic or endothermic nature of each reaction step, helping determine reaction rates and potential hazards. [] Additionally, spectroscopic techniques enable the identification of specific functional groups and their changes throughout the reaction, providing crucial details about the reaction mechanism and product formation. [, ]
Q2: How does the research leverage analytical techniques to optimize the synthesis of a target molecule using N-(4-chlorophenyl)pivalamide as a precursor?
A2: The research focuses on optimizing the lithiation-fluoroacetylation of N-(4-chlorophenyl)pivalamide, a key step in synthesizing an HIV type 1 reverse transcriptase inhibitor. [] The researchers employ a multi-faceted approach combining in situ and offline analytical techniques to gain comprehensive insights into the reaction process and identify optimal conditions. In situ methods, including calorimetry, ATR-IR, UV/vis spectroscopy, and endoscopy, provide real-time data on reaction progression, allowing for immediate adjustments to reaction parameters. [] This approach facilitates a deeper understanding of the dynamic behavior of each reaction step, leading to the identification of optimal reaction times, temperatures, and reagent concentrations for maximizing yield and minimizing impurities. Offline techniques, such as GC/FID and GC/MS, are employed to analyze the final product composition, ensuring its purity and confirming the reaction's success. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

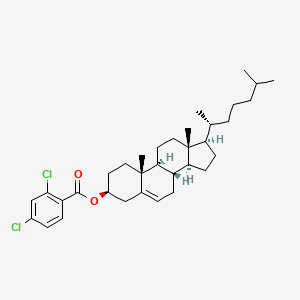
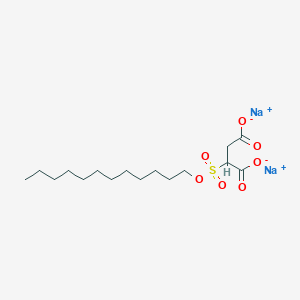

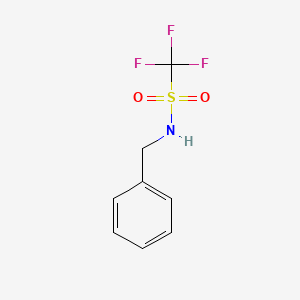
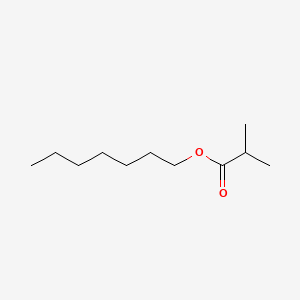
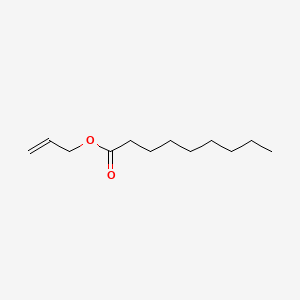
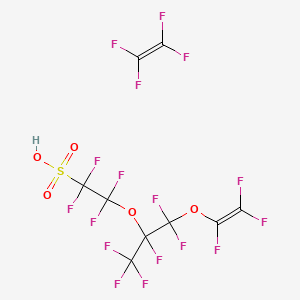

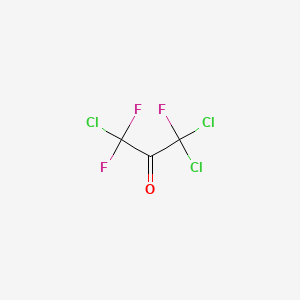


![8-Oxabicyclo[5.1.0]octane](/img/structure/B1581881.png)

